3-Cyclopropoxy-4-ethyl-N,N-dimethylbenzamide
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Overview
Description
3-Cyclopropoxy-4-ethyl-N,N-dimethylbenzamide is an organic compound with the molecular formula C14H19NO2 It is characterized by the presence of a cyclopropoxy group, an ethyl group, and a dimethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-ethyl-N,N-dimethylbenzamide typically involves the reaction of 3-cyclopropoxy-4-ethylbenzoic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-ethyl-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the amide group into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxy-4-ethyl-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-ethyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropoxy group may play a role in enhancing the binding affinity and specificity of the compound. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-4-ethyl-N,N-dimethylaniline: Similar structure but with an aniline moiety instead of a benzamide.
3-Cyclopropoxy-4-ethyl-N,N-dimethylpicolinamide: Contains a picolinamide group, offering different chemical properties.
Uniqueness
3-Cyclopropoxy-4-ethyl-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its cyclopropoxy group, in particular, distinguishes it from other similar compounds and may contribute to its unique properties in various applications.
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-ethyl-N,N-dimethylbenzamide |
InChI |
InChI=1S/C14H19NO2/c1-4-10-5-6-11(14(16)15(2)3)9-13(10)17-12-7-8-12/h5-6,9,12H,4,7-8H2,1-3H3 |
InChI Key |
LFFKGFHYJALNHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)N(C)C)OC2CC2 |
Origin of Product |
United States |
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